
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is a chiral compound belonging to the class of tetrahydroisoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of isoquinoline using sodium borohydride in the presence of a chiral catalyst can yield this compound. Another method involves the hydrogenation of isoquinoline derivatives under specific conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and quinoline derivatives.
科学的研究の応用
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
作用機序
The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors, influencing neurological pathways. The compound’s chiral nature allows it to exhibit enantioselective interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This structural feature distinguishes it from other tetrahydroisoquinolines and contributes to its unique chemical and biological properties.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(5R)-5,6,7,8-tetrahydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1 |
InChIキー |
FZUMQCKAVKSWLQ-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C=NC=C2)O |
正規SMILES |
C1CC(C2=C(C1)C=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



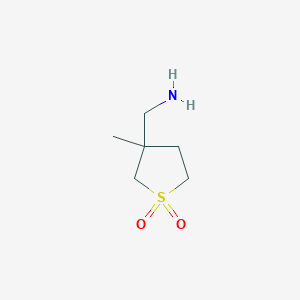
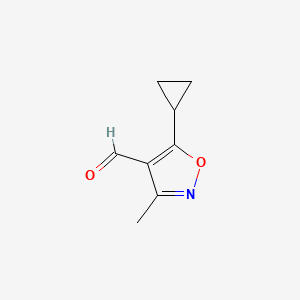
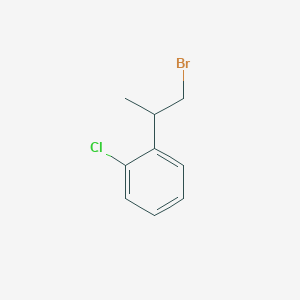

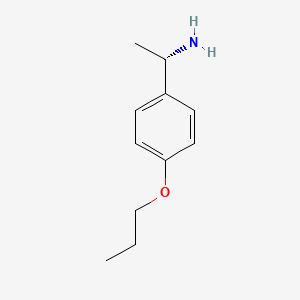

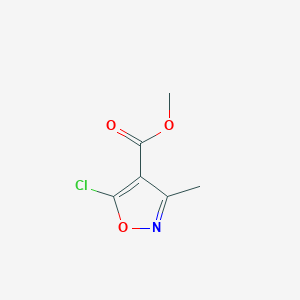

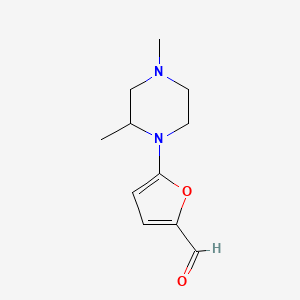
![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)

![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)
![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)
